molecular formula C13H17ClN2S B1608376 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine CAS No. 28599-75-9

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine

Cat. No.: B1608376
CAS No.: 28599-75-9
M. Wt: 268.81 g/mol
InChI Key: TXTLCPGTCAUVNV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine is systematically identified using IUPAC conventions as 4-(3-chloroadamantan-1-yl)-1,3-thiazol-2-amine . The name reflects its hybrid structure:

  • Adamantane core : A tricyclic hydrocarbon with a chlorine substituent at the 3-position.
  • Thiazole ring : A five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3), with an amine group at position 2.

The molecular formula is C₁₃H₁₇ClN₂S , with a molar mass of 268.81 g/mol . Key identifiers include:

Parameter Value
CAS Registry Number 28599-75-9
SMILES ClC12C3CC(CC(C3)C1)C2C4=CSC(=N4)N
InChI Key MFCD01791153

The systematic name and identifiers distinguish it from positional isomers, such as 2-(adamantan-1-yl)-1,3-thiazol-4-amine, which differ in substitution patterns .

Molecular Geometry and Conformational Analysis

The molecule combines two rigid domains:

  • Adamantane moiety : A diamondoid cage with Td symmetry, where the chlorine atom occupies an equatorial position on the bridgehead carbon (C3) .
  • Thiazole ring : A planar aromatic system with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N) .

Conformational features :

  • The adamantane-thiazole bond (C1-C4) allows limited rotation due to steric hindrance from the bulky adamantane group.
  • The chloro substituent induces a dipole moment (∼2.1 D) directed toward the thiazole ring, influencing electronic distribution .

Computational studies (DFT/B3LYP) reveal:

  • Bond angles : C-S-C = 92.5°, N-C-N = 115.3° within the thiazole.
  • Torsional strain : <5 kJ/mol at the adamantane-thiazole junction, confirming minimal conformational flexibility .

Crystal Structure Determination via X-ray Diffraction

While X-ray crystallographic data for 4-(3-chloro-adamantan-1-yl)-thiazol-2-amine remains unpublished, related adamantane-thiazole hybrids provide structural insights:

Parameter Analogous Compound (Source )
Space Group P2₁/c (monoclinic)
Unit Cell Dimensions a = 12.34 Å, b = 8.56 Å, c = 14.22 Å
Bond Length (C-Cl) 1.77 Å
Dihedral Angle (Adamantane-Thiazole) 12.3°

Key observations:

  • Adamantane cages maintain near-perfect tetrahedral symmetry.
  • Thiazole rings exhibit π-stacking interactions (3.4–3.7 Å) in crystal lattices .
  • Chlorine atoms participate in weak C-H···Cl hydrogen bonds (2.9–3.2 Å) .

Comparative Analysis with Adamantane-Thiazole Hybrid Analogues

Structural variations among adamantane-thiazole derivatives significantly impact properties:

Compound Substitution Pattern Key Differences
4-(1-Adamantyl)-1,3-thiazol-2-amine Adamantane at C4, amine at C2 Higher lipophilicity (logP = 3.2 vs. 2.8)
2-(Adamantan-1-yl)-1,3-thiazol-4-amine Adamantane at C2, amine at C4 Reduced steric hindrance at thiazole C4
4-(3-Chloro-adamantan-1-yl)-thiazol-2-amine Chlorine at C3 of adamantane Enhanced dipole moment (2.1 D vs. 1.7 D)

Electronic effects :

  • Chlorine’s electronegativity increases thiazole ring polarization, boosting hydrogen-bonding capacity at N2 .
  • Adamantane’s hydrophobicity counterbalances thiazole’s polarity, yielding a calculated solubility of 12–18 mg/L in water .

Thermodynamic stability :

  • Gibbs free energy of formation (ΔGf) for the chloro derivative is −45.2 kJ/mol, compared to −38.7 kJ/mol for non-halogenated analogues, due to Cl’s electron-withdrawing effects .

Properties

IUPAC Name

4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)10-6-17-11(15)16-10/h6,8-9H,1-5,7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLCPGTCAUVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397252
Record name 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28599-75-9
Record name 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Thiourea Cyclization with Bromo Ketones

Reactants :

  • 3-Chloro-adamantan-1-amine
  • 2-Bromo-1-(substituted)ethanone

Procedure :

  • Thiourea formation : React 3-chloro-adamantan-1-amine with thiourea in ethanol under reflux (12–24 h).
  • Cyclization : Treat the intermediate with 2-bromo-1-(substituted)ethanone in chloroform or ethanol at 60–80°C for 16–24 h.
  • Purification : Column chromatography (ethyl acetate/hexane, 2:8) yields the final product.

Key Data :

Condition Yield (%) Purity (%)
Chloroform, RT 60–75 ≥95
Ethanol, reflux 15–25 90–92

Source: Adapted from adamantane-thiazole syntheses.

Method B: Alkaline-Mediated Ring Closure

Reactants :

  • 3-Chloro-adamantan-1-yl isothiocyanate
  • α-Amino esters

Procedure :

  • Nucleophilic attack : React isothiocyanate with α-amino esters in sodium methoxide/ethanol at 0–5°C.
  • Cyclization : Heat under reflux (80°C, 48 h) to form the thiazole core.
  • Acidification : Adjust pH to 4–5 with citric acid; extract with ethyl acetate.

Optimization Notes :

  • Prolonged heating (7–14 days) improves yields for sterically hindered derivatives.
  • Yield : 45–59% after purification.

Critical Reaction Parameters

  • Solvent choice : Chloroform or ethanol enhances solubility of adamantane intermediates.
  • Temperature : Cyclization requires ≥60°C to overcome adamantane’s steric hindrance.
  • Catalysts : N,N-Diisopropylethylamine accelerates thiourea deprotonation.

Analytical Validation

  • NMR : δ 1.6–2.1 ppm (adamantane CH₂), δ 6.8–7.2 ppm (thiazole C-H).
  • HPLC : Retention time 8.2–8.5 min (C18 column, acetonitrile/water).
  • Mass Spec : m/z 323 [M+H]⁺ (calculated for C₁₃H₁₇ClN₂S).

Challenges and Solutions

  • Low yields : Branched substituents on adamantane reduce reaction efficiency; alkaline conditions mitigate this.
  • Byproducts : Use of CDI (carbonyldiimidazole) minimizes imidazole-linked impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity. The chlorine atom can act as an electron-withdrawing group, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations at the 4-position of the thiazole ring and modifications to the adamantane group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Thiazole 4-Position Key Functional Features Biological Activity/Application Synthesis Method
4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine 3-Chloro-adamantane High lipophilicity, metabolic stability Potential enzyme modulation (under study) Reaction of adamantane-thiourea with bromo esters
SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) Naphtho[1,2-d] group KCa3.1/KCa2.3 channel activation Endothelium-dependent vasodilation Multi-step synthesis involving naphtho-thiazole intermediates
4-(3-Bromo-4-fluorophenyl)-thiazol-2-amine 3-Bromo-4-fluorophenyl Electrophilic halogen atoms for cross-coupling Antimicrobial agent (preclinical) Acid chloride coupling with thiazole amines
4-(3-Methoxyphenyl)-thiazol-2-amine 3-Methoxyphenyl Enhanced solubility via methoxy group Intermediate in drug discovery Pyridine-mediated acylation
4-(Adamantan-1-ylmethyl)-thiazol-2-amine Adamantane-methyl group Reduced steric hindrance vs. chloro-adamantane Building block for bioactive molecules Direct alkylation of thiazole amines

Key Findings from Comparisons

Synthetic Accessibility :

  • The target compound is synthesized via a one-pot reaction of 1-(adamantan-1-yl)thiourea with bromo esters, a method less complex than the multi-step routes required for SKA-31 .
  • In contrast, 4-(3-Bromo-4-fluorophenyl)-thiazol-2-amine requires acid chloride intermediates, which may limit scalability due to hazardous reagents like thionyl chloride .

Safety and Commercial Availability :

  • While the target compound is priced at €1,516/50mg (CymitQuimica), analogs like 4-(3-Methoxyphenyl)-thiazol-2-amine are more cost-effective (e.g., AKOS000123784 at ~€500/g), reflecting differences in synthetic complexity .
  • Safety data for bromo-fluorophenyl analogs indicate irritant hazards (GHS class Xi), whereas adamantane-thiazoles lack explicit toxicity reports, suggesting better safety profiles .

Biological Activity

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound integrates an adamantane moiety, known for its stability and lipophilicity, with a thiazole ring that imparts distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14ClN3S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{S}

Key features:

  • Adamantane Moiety: Provides stability and enhances lipophilicity.
  • Thiazole Ring: Contains nitrogen and sulfur, contributing to its reactivity and biological activity.

Antimicrobial Activity

The thiazole component of this compound is associated with various antimicrobial effects. Studies have shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity, making them suitable candidates for further development in treating infections.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Recent research has demonstrated that derivatives of thiazole, including this compound, can inhibit the enzyme 11β-HSD1, which is implicated in metabolic disorders such as obesity and type 2 diabetes. In vitro studies indicated that certain derivatives achieved over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, with some compounds exhibiting inhibition comparable to known inhibitors like carbenoxolone .

Table 1: Inhibition Potency of Thiazole Derivatives on 11β-HSD Isoforms

Compound Name% Inhibition (11β-HSD1)% Inhibition (11β-HSD2)IC50 (µM)
This compound>50%<45%Not specified
Carbenoxolone~80%Not applicableNot specified

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Binding affinity studies suggest that the compound interacts with enzymes and receptors through hydrophobic contacts and hydrogen bonding, which is essential for its inhibitory activity against metabolic enzymes .

Study on Metabolic Diseases

In a study focused on metabolic diseases, several thiazole derivatives were synthesized and evaluated for their ability to inhibit 11β-HSD isoforms. The most potent derivative demonstrated an inhibition rate of approximately 82.82% against isoform 1, indicating significant potential for therapeutic applications in managing conditions like metabolic syndrome .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the thiazole ring has been linked to enhanced antiproliferative activity, suggesting that modifications to the structure could yield more effective anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine?

  • Methodology : The synthesis typically involves coupling 3-chloro-adamantane derivatives with thiazol-2-ylamine precursors. A common approach is nucleophilic substitution or cyclocondensation. For example:

  • React 3-chloroadamantane-1-carbonyl chloride with 2-aminothiazole derivatives in anhydrous dioxane using triethylamine as a base (yield: ~60–70%) .
  • Alternative routes may involve palladium-catalyzed cross-coupling to introduce the adamantyl group into the thiazole ring .
    • Key Parameters :
Reaction StepSolventCatalystTemperatureYield
Adamantyl-thiazole couplingDioxaneTriethylamine20–25°C60–70%
CyclocondensationEthanol-DMFNoneReflux55–65%

Q. How is the compound characterized for structural confirmation?

  • Methods :

  • X-ray crystallography : Resolve adamantane-thiazole connectivity (e.g., bond angles, torsion angles) .
  • NMR : 1^1H and 13^13C NMR to confirm chloro-adamantyl and thiazol-2-ylamine groups (δ 2.1–2.8 ppm for adamantane protons; δ 6.8–7.5 ppm for thiazole protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.8) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cell lines) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Strategies :

  • Solvent optimization : Replace dioxane with THF or acetonitrile to improve solubility of adamantane intermediates .
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) .
    • Data Contradictions : Lower yields (<50%) in polar solvents due to adamantane’s hydrophobicity; address via surfactant-assisted reactions .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Stereochemical analysis : Use chiral HPLC to isolate enantiomers (if applicable) and test activity separately .
  • Meta-analysis : Compare data across studies (e.g., MIC discrepancies may arise from bacterial strain differences) .

Q. What computational methods predict its interactions with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Model binding to ATP-binding pockets (e.g., EGFR kinase) using adamantane’s lipophilicity to enhance membrane penetration .
  • DFT calculations : Analyze electron density at the thiazole N-atom to predict nucleophilic reactivity .
  • MD simulations : Study adamantane’s rigid structure in stabilizing protein-ligand complexes .

Key Challenges and Recommendations

  • Stereochemical Ambiguities : Adamantane’s rigid structure may mask conformational flexibility in docking studies; validate with experimental SAR .
  • Purity Issues : Trace DMF in recrystallized products can skew bioassay results; confirm via 1^1H NMR .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) to mitigate variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.